![molecular formula C11H10BrF3O2 B3114363 3-Bromo-4-(cyclobutyloxy)trifluoroanisole CAS No. 200956-27-0](/img/structure/B3114363.png)
3-Bromo-4-(cyclobutyloxy)trifluoroanisole
Overview
Description
3-Bromo-4-(cyclobutyloxy)trifluoroanisole (CBOTFA) is an organofluorine compound that has been used in various scientific research applications. It is a colorless, volatile liquid that is insoluble in water and has a boiling point of about 145°C. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in polymerization, and as a fluorinating reagent in organic chemistry. CBOTFA has been used in a variety of scientific research applications, including drug discovery and development, drug metabolism and toxicology, and molecular biology.
Scientific Research Applications
Applications in Organic Photovoltaic Devices
3-Bromo-4-(cyclobutyloxy)trifluoroanisole and related compounds have been explored for their utility in the field of organic photovoltaics. For instance, a study by Liu et al. (2012) demonstrated the use of 4-bromoanisole, a structurally similar compound, as a processing additive to control phase separation and phase purity in organic photovoltaic devices. The research highlighted its effectiveness in improving the morphology of polymer-polymer blends, which is crucial for the efficiency of photovoltaic cells (Liu et al., 2012).
Synthesis of Heat and Pressure-Sensitive Dyes
Another significant application is found in the synthesis of heat and pressure-sensitive dyes. A study by Xie et al. (2020) focused on 4-bromo-3-methylanisole, a compound related to 3-Bromo-4-(cyclobutyloxy)trifluoroanisole, for synthesizing black fluorane dye, a key component in thermal paper manufacturing. The study introduced a continuous homogeneous bromination technology, offering a more efficient alternative to conventional methods (Xie et al., 2020).
Synthesis of Fluorinated Heterocycles
The chemical properties of 3-Bromo-4-(cyclobutyloxy)trifluoroanisole make it a potential candidate in the synthesis of various fluorinated organic compounds. A study by Lui et al. (1998) explored the use of 3-bromo-1,1,1-trifluoroacetone, a compound with similar properties, in synthesizing a range of trifluoromethylated heterocycles and aliphatic compounds. This research highlights the versatility of bromo-trifluoro compounds in organic synthesis (Lui et al., 1998).
properties
IUPAC Name |
2-bromo-1-cyclobutyloxy-4-(trifluoromethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O2/c12-9-6-8(17-11(13,14)15)4-5-10(9)16-7-2-1-3-7/h4-7H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHRIULVSOXIFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)OC(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216301 | |
Record name | 2-Bromo-1-(cyclobutyloxy)-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(cyclobutyloxy)trifluoroanisole | |
CAS RN |
200956-27-0 | |
Record name | 2-Bromo-1-(cyclobutyloxy)-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200956-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(cyclobutyloxy)-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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